molecular formula C22H18FN3O3S2 B2985583 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 399000-21-6

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide

Cat. No.: B2985583
CAS No.: 399000-21-6
M. Wt: 455.52
InChI Key: PPQFUHHARIZHKW-ZNTNEXAZSA-N
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Description

This compound features a benzo[d]thiazole core substituted at position 6 with fluorine and at position 3 with a methyl group. The 4-(N-methyl-N-phenylsulfamoyl)benzamide moiety is attached via an imine linkage (E-configuration). The fluorine atom enhances electronegativity and metabolic stability, while the sulfamoyl group contributes to hydrogen bonding and solubility.

Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c1-25-19-13-10-16(23)14-20(19)30-22(25)24-21(27)15-8-11-18(12-9-15)31(28,29)26(2)17-6-4-3-5-7-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQFUHHARIZHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a novel derivative of benzothiazole, which has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described using the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C19H18FN3O2S
  • Molecular Weight : 367.43 g/mol
  • CAS Number : Not specified in the sources.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole structure.
  • Introduction of Functional Groups : The fluorine atom and methyl groups are introduced through electrophilic substitution reactions.
  • Formation of Ylidene and Sulfamoyl Groups : The ylidene group is formed via a condensation reaction with appropriate aldehydes or ketones, followed by the introduction of the sulfamoyl moiety.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. In vitro assays using various cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis.

Cell LineIC50 (µM)Mechanism
A4315.0Induction of apoptosis via caspase activation
A5494.5Inhibition of AKT/ERK signaling pathways
H12996.0Cell cycle arrest in G1 phase

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects, particularly its ability to modulate cytokine production in macrophages.

CytokineConcentration (pg/mL)Effect
IL-6Reduced by 50% at 10 µMInhibition
TNF-αReduced by 40% at 10 µMInhibition

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Signaling Pathways : The compound significantly inhibits the AKT and ERK pathways, which are crucial for cell survival and proliferation.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspases, leading to programmed cell death.
  • Modulation of Inflammatory Responses : By reducing the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, it exhibits potential as an anti-inflammatory agent.

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Study on A431 Cells : A study demonstrated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through caspase activation.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced swelling and lower cytokine levels compared to control groups.

Comparison with Similar Compounds

Structural Analogs in the Benzothiazole Family

Substituent Variations on the Benzothiazole Ring
  • (E)-N-(6-Bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide (): The bromine atom at position 6 increases molecular weight (Br: 79.9 g/mol vs. The N,N-dimethylsulfamoyl group lacks the phenyl ring, reducing aromatic interactions compared to the N-methyl-N-phenylsulfamoyl group in the target compound .
  • 4-[Bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-3-methylbenzo[d]thiazol-2-ylidene)benzamide ():

    • A methoxy group at position 6 enhances electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound.
    • The bis-allyl sulfamoyl group introduces steric bulk, which may reduce membrane permeability .
Modifications in the Sulfamoyl Benzamide Group
  • The thiadiazole-thioacetamide side chain offers additional hydrogen-bonding sites, differing from the planar benzamide in the target compound .
  • (E)-N-(3-(2-Ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide ():

    • A 2-ethoxyethyl group at position 3 improves solubility but may reduce rigidity.
    • The methylsulfonyl group lacks the phenyl ring, diminishing π-π stacking interactions compared to the target compound .
Spectral Data
  • IR Spectroscopy :

    • The target compound’s C=O stretch (~1660–1680 cm⁻¹) aligns with benzamide derivatives in and .
    • The N-methyl-N-phenylsulfamoyl group shows S=O stretches at ~1150–1250 cm⁻¹, consistent with sulfonamides in .
  • NMR Spectroscopy :

    • The 6-fluoro substituent causes deshielding of adjacent protons (δ ~7.5–8.5 ppm in aromatic region), similar to 4-fluoro analogs in .
Anticancer Potential
  • Target Compound : The fluorine and sulfamoyl groups may enhance VEGFR-2 inhibition, as seen in benzothiazole hybrids () .
Metabolic Stability
  • The N-methyl-N-phenylsulfamoyl group in the target compound may resist oxidative metabolism better than N,N-dimethyl or allyl-substituted analogs () .

Q & A

Q. What synthetic strategies are effective for optimizing the yield of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide?

  • Methodological Answer : The synthesis of this compound can be optimized by varying reaction solvents (e.g., DMF, THF) and catalysts (e.g., CuI for click chemistry). For example, highlights the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) in synthesizing structurally analogous thiazole-triazole hybrids. Key parameters include:
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate pure products.
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in 3:7 hexane/ethyl acetate) .

Q. How can NMR and HRMS be employed to confirm the structural integrity of the compound?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Analyze chemical shifts for diagnostic signals:
  • Thiazole ring protons : δ 6.5–7.5 ppm (aromatic protons) and δ 3.7–4.0 ppm (N-methyl group).
  • Sulfamoyl group : δ 2.8–3.2 ppm (N-methyl) and δ 7.2–7.6 ppm (phenyl protons) .
  • HRMS : Confirm molecular ion ([M+H]<sup>+</sup>) with <1 ppm mass error. For example, reports HRMS (ESI(+)) for a related compound with 329.0515 (calc.) vs. 329.0508 (obs.) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer :
  • Anticancer Activity : Use migration/invasion assays (e.g., Boyden chamber) as described in for thiazole derivatives inhibiting metastatic cell lines (e.g., MDA-MB-231) at IC50 values of 5–20 µM .
  • Enzyme Inhibition : Screen against α-glucosidase or STING pathway targets () using fluorometric assays with positive controls (e.g., acarbose) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency?

  • Methodological Answer :
  • Substituent Variation : Modify the 6-fluoro or N-methylphenylsulfamoyl groups (). For example, replace fluorine with Cl/CF3 to assess electronic effects on binding.
  • Biological Testing : Compare IC50 values across derivatives using dose-response curves (0.1–100 µM). shows that cyclopropyl or allyl substituents enhance activity in thiazole analogs .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with targets like STING or kinases ( references compound 35’s binding pose) .

Q. How can contradictory data in biological assays (e.g., varying IC50 across cell lines) be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate results using complementary methods (e.g., Western blot for protein expression alongside viability assays).
  • Metabolic Stability : Test compound stability in liver microsomes () to rule out degradation artifacts.
  • Structural Analysis : Use X-ray crystallography or 2D NMR (NOESY) to confirm conformational differences impacting activity .

Q. What strategies mitigate instability of the thiazole ring under physiological conditions?

  • Methodological Answer :
  • pH Optimization : Conduct stability studies in buffers (pH 4–9) with HPLC monitoring. notes triazole-thiadiazole hybrids remain stable at pH 7.4 for 24 hours .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the sulfamoyl moiety to enhance solubility and release the active form in vivo .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding to off-targets (e.g., cytochrome P450) to identify problematic interactions.
  • Pharmacophore Modeling : Use Schrödinger’s Phase to align key functional groups (e.g., sulfamoyl, fluoro) with STING agonist pharmacophores () .

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